N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex organic molecule featuring:
- A benzodioxole moiety (electron-rich aromatic system).
- A 2-chlorophenylmethyl-substituted imidazole ring (providing steric and electronic modulation).
- A sulfanylacetamide linker (enhancing hydrogen-bonding and redox activity).
Its synthesis likely involves multi-step nucleophilic substitutions and condensation reactions under controlled conditions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-16-4-2-1-3-15(16)11-24-8-7-22-20(24)28-12-19(25)23-10-14-5-6-17-18(9-14)27-13-26-17/h1-9H,10-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIDOOMDCEEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The compound features a benzodioxole moiety, an imidazole ring, and a sulfanyl acetamide structure, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that derivatives of imidazole and benzodioxole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that imidazole derivatives had IC50 values in the micromolar range against human ovarian carcinoma cell lines, indicating promising antitumor activity .
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of benzodioxole derivatives. The compound's structure suggests it may inhibit pathways involved in neurodegenerative disorders. For example, research on similar compounds has indicated their ability to inhibit oxidative stress and apoptosis in neuronal cells .
Antimicrobial Properties
The presence of the imidazole ring in the compound is associated with antimicrobial activity. Compounds containing imidazole have been reported to demonstrate effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully explored but shows potential based on related compounds .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Park et al. (1977) | Antitumor Activity | Identified significant inhibition of tumor growth in cell lines treated with imidazole derivatives. |
| Xu et al. (2010) | Neuroprotection | Demonstrated that benzodioxole derivatives reduce oxidative stress in neuronal cells. |
| Andreani et al. (2005) | Antimicrobial Activity | Reported effective inhibition of bacterial growth using imidazole-containing compounds. |
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key structural differences between the target compound and its analogs:
| Compound Name | Substituent on Imidazole | Benzodioxole Modification | Sulfanyl Group Status | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 2-Chlorophenylmethyl | Methyl substitution at position 5 | Present | Combines electron-withdrawing Cl and electron-rich benzodioxole |
| N-(1,3-Benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]acetamide | Furan-2-ylmethyl | None | Absent | Furan introduces oxygen-based aromaticity; lacks sulfur |
| N-(1,3-Benzodioxol-5-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | 4-Nitrophenyl | None | Present | Nitro group enhances electron deficiency; may affect redox activity |
| N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl}acetamide | 3,5-Dimethylphenyl | None | Present | Methyl groups increase steric bulk; may reduce membrane permeability |
| N-(3-Chlorophenyl)-2-{[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl}acetamide | 3-Chlorophenyl | Absent (replaced with 3-chlorophenyl) | Present | Dual Cl substitution; altered halogen positioning impacts target selectivity |
Key Research Findings
Target vs. 4-Nitrophenyl Analog : The nitro derivative exhibited superior antioxidant activity (IC₅₀ = 12 µM in DPPH assay) compared to the target compound (IC₅₀ = 28 µM), likely due to enhanced radical scavenging from the nitro group .
Target vs. 3-Chlorophenyl Analog : The 3-chlorophenyl isomer showed weaker binding to human serum albumin (Ka = 1.2 × 10⁴ M⁻¹) than the target’s 2-chloro isomer (Ka = 2.8 × 10⁴ M⁻¹), highlighting the importance of halogen positioning in pharmacokinetics .
Material Science Applications : The 3,5-dimethylphenyl analog demonstrated promising π-π stacking in crystallography studies (SHELX-refined structure), suggesting utility in conductive polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
